molecular formula C22H21ClF3N3O4S B2535046 N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1351641-88-7

N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

Cat. No. B2535046
CAS RN: 1351641-88-7
M. Wt: 515.93
InChI Key: NYHYHUXKHDITIF-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that have diverse biological activities . They have been used to create new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Organoboron compounds, like boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds from structurally related benzofurans and benzothiazoles, demonstrating the chemical versatility and potential pharmacological activities of these frameworks. For example, the synthesis of novel compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents, indicates a wide range of possible therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Peptide Coupling and Enzymatic Substrates

Efficient peptide coupling methods that involve the synthesis of various substituted amino acid derivatives highlight the compound's relevance in producing enzymatic substrates. Such methodologies can facilitate the synthesis of crucial biomolecules, underscoring the compound's utility in biochemistry and drug development (Brunel, Salmi, & Letourneux, 2005).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects, demonstrating the compound's potential applications in protecting metals against corrosion. This suggests potential industrial applications in materials science and engineering (Hu et al., 2016).

Antimicrobial Activity

The synthesis of benzofuran-carboxamide derivatives and their testing against various bacterial strains reveal moderate to slight activity against Gram-positive bacteria, suggesting the possibility of antimicrobial application areas. Such compounds could form the basis for developing new antimicrobial agents (Hishmat, Nasef, El-Naem, & Shalaby, 1989).

Future Directions

The development of new compounds related to thiazoles is an active area of research, with potential applications in a wide range of fields . Future work could involve the design and development of different thiazole derivatives with improved pharmacological profiles .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-7-methoxy-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S.ClH/c1-27(2)9-10-28(20(29)17-11-13-5-4-6-16(30-3)19(13)31-17)21-26-15-8-7-14(12-18(15)33-21)32-22(23,24)25;/h4-8,11-12H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHYHUXKHDITIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=C(O3)C(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

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